

Efficacy of Chloro-Phenylthiazole Derivatives in Cancer Cell Lines: A Comparative Guide

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Compound of Interest

Compound Name: **2-Chloro-4-phenylthiazole**

Cat. No.: **B162996**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer efficacy of various chloro-phenylthiazole derivatives across a range of human cancer cell lines. While specific data for **2-Chloro-4-phenylthiazole** is limited in publicly available literature, extensive research on its derivatives highlights the potential of this chemical scaffold in oncology. This document summarizes key findings, presents experimental data in a clear format, details common experimental protocols, and visualizes implicated signaling pathways.

Data Presentation: Cytotoxicity of Chloro-Phenylthiazole Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various chloro-phenylthiazole derivatives against several cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound.

Derivative	Cancer Cell Line	Cancer Type	IC50 (μM)	Reference
2-Amino-4-(4-chlorophenyl)-thiazole derivative	K562	Chronic Myeloid Leukemia	Good anti-proliferative effects	[1]
1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydro-thiazolo[4,5-d]pyridazin-2-yl]thiourea	HS 578T	Breast Cancer	0.8	[2]
2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile	Various (6 cell lines)	Multiple	High potency	[2]
Ethyl β -(4-methoxyphenyl)- β -[4-(p-chlorophenyl)-thiazole-2-ylamino]- α -cyano acrylate	HL-60	Leukemia	Most promising antitumor candidate	[3]
Phthalimide derivative with para-chloro substitution	MCF-7	Breast Cancer	Promising agent	[4]

Derivative Class	Cancer Cell Line	Cancer Type	IC50 Range (µM)	Reference
2-Amino-thiazole-5-carboxylic acid phenylamide derivatives	K562	Chronic Myeloid Leukemia	Good anti-proliferative effects	[1]
2-Arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl) thiazole	L1210	Leukemia	0.2 - 8	[5]
2,4-Disubstituted thiazole amide derivatives	A549	Lung Cancer	8.64	[5]
HeLa	Cervical Cancer	6.05	[5]	
HT29	Colon Cancer	0.63	[5]	
Karpas299	Lymphoma	13.87	[5]	
2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives	A-549	Lung Cancer	Moderate activity	[6]
Bel7402	Liver Cancer	Moderate activity	[6]	
HCT-8	Colon Cancer	Moderate activity	[6]	
Naphthalene-azine-thiazole hybrid	OVCAR-4	Ovarian Cancer	1.569	[7]
Benzothiazole-triazole hybrid	Triple-negative breast cancer	Breast Cancer	30.49	[8]

with trichloro
substitution

N-(4-(4-
chlorophenyl)-3-
(p-tolyl)thiazol-
2(3H)-
ylidene)aniline

SaOS-2

Osteosarcoma

IC50 = 0.190 ±
0.045 µg/mL

[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compound (e.g., chloro-phenylthiazole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

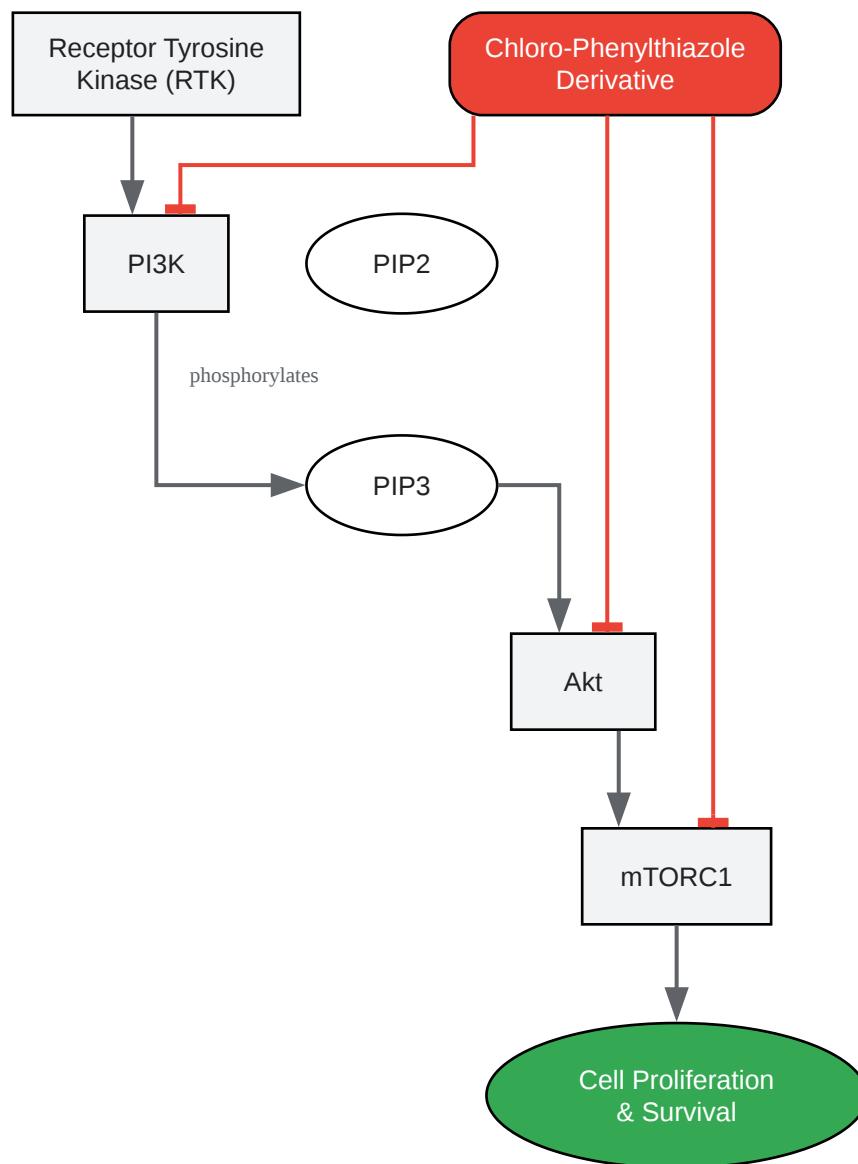
- Protein Extraction: Cells are treated with the test compound for a specified time, then washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
- SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p-Akt, p-mTOR, p-EGFR, β-actin) overnight at 4°C.
- Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

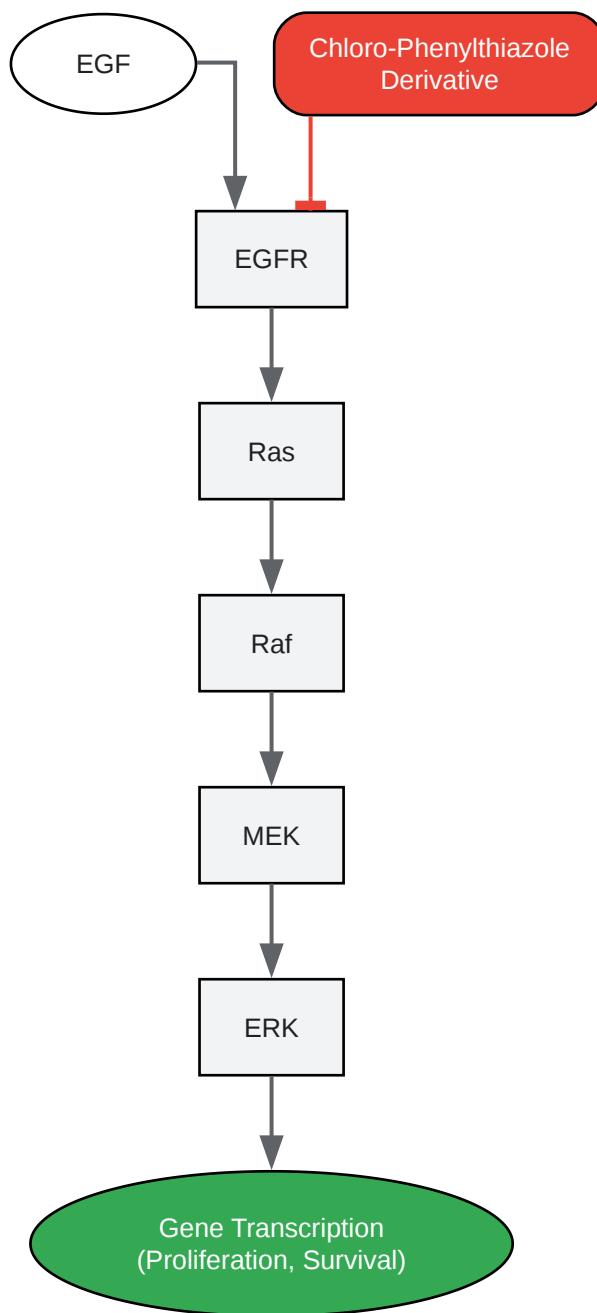
Signaling Pathways and Mechanisms of Action

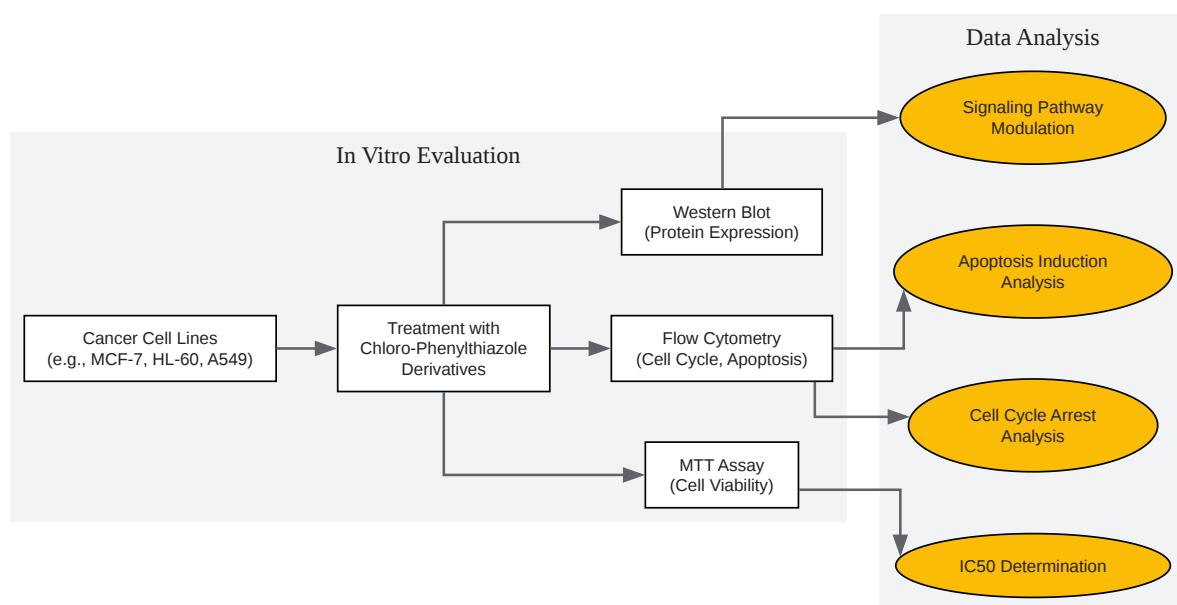
Several studies suggest that chloro-phenylthiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

Some thiazole derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell growth and survival. One study demonstrated that a novel thiazole derivative significantly decreased the phosphorylation of Akt and mTOR in ovarian cancer cells.[\[7\]](#)







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